4-Amino-N-(2-hydroxyethyl)-1-propyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-Amino-N-(2-hydroxyethyl)-1-propyl-1H-pyrazole-3-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a hydroxyethyl group, and a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(2-hydroxyethyl)-1-propyl-1H-pyrazole-3-carboxamide typically involves the reaction of 4-amino-1-propyl-1H-pyrazole-3-carboxylic acid with 2-chloroethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the pyrazole ring attacks the electrophilic carbon of the 2-chloroethanol, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(2-hydroxyethyl)-1-propyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The amino and hydroxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
4-Amino-N-(2-hydroxyethyl)-1-propyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 4-Amino-N-(2-hydroxyethyl)-1-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. The hydroxyethyl and amino groups play a crucial role in the binding interactions and overall activity of the compound.
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-(2-hydroxyethyl)benzamide: Similar structure but with a benzene ring instead of a pyrazole ring.
4-Amino-1-propyl-1H-pyrazole-3-carboxamide: Lacks the hydroxyethyl group.
N-(2-Hydroxyethyl)-1-propyl-1H-pyrazole-3-carboxamide: Lacks the amino group.
Uniqueness
4-Amino-N-(2-hydroxyethyl)-1-propyl-1H-pyrazole-3-carboxamide is unique due to the presence of both the amino and hydroxyethyl groups, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
4-amino-N-(2-hydroxyethyl)-1-propylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-2-4-13-6-7(10)8(12-13)9(15)11-3-5-14/h6,14H,2-5,10H2,1H3,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCBRKGSFXCPMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)NCCO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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